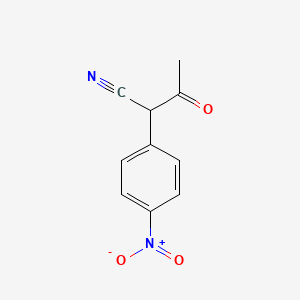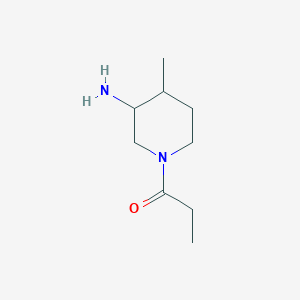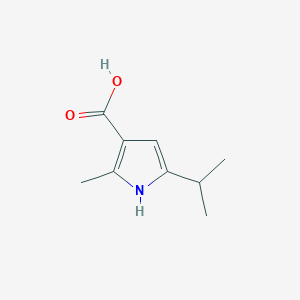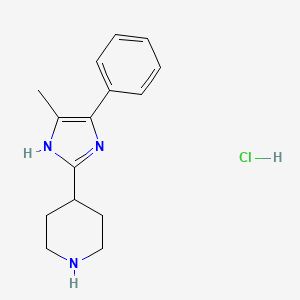![molecular formula C9H14F3NO2 B13219891 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B13219891.png)
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid is a compound of significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an amino and acetic acid group. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable for various applications.
Preparation Methods
The synthesis of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with trifluoromethylamine to form the corresponding imine, which is then reduced to the amine. This intermediate is subsequently reacted with chloroacetic acid under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient reactions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino and acetic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, modulating their activity. These interactions can lead to changes in cellular signaling pathways, enzyme inhibition, or receptor activation, contributing to the compound’s biological effects.
Comparison with Similar Compounds
2-Amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid can be compared with other similar compounds, such as:
2-Amino-2-[1-(trifluoromethyl)cyclopropyl]acetic acid: This compound has a cyclopropyl ring instead of a cyclohexyl ring, resulting in different steric and electronic properties.
2-Amino-2-[1-(trifluoromethyl)phenyl]acetic acid: The presence of a phenyl ring instead of a cyclohexyl ring imparts aromaticity and different reactivity.
2-Amino-2-[1-(trifluoromethyl)butyl]acetic acid: The butyl group provides a linear aliphatic chain, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexyl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
2-amino-2-[1-(trifluoromethyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(6(13)7(14)15)4-2-1-3-5-8/h6H,1-5,13H2,(H,14,15) |
InChI Key |
JJSLAGGYZCUUPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B13219809.png)
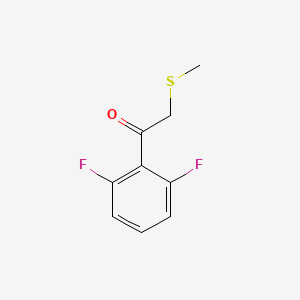
![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-1H-imidazole](/img/structure/B13219826.png)
![2-Phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13219831.png)

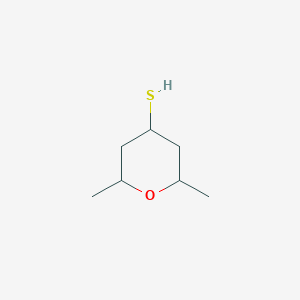


![Butyl[1-(3-chlorophenyl)ethyl]amine](/img/structure/B13219862.png)
